molecular formula C13H13N3O2 B7815387 5-nitro-N-(2-phenylethyl)pyridin-2-amine

5-nitro-N-(2-phenylethyl)pyridin-2-amine

Cat. No.: B7815387
M. Wt: 243.26 g/mol
InChI Key: OVXPVPWKPFWHFN-UHFFFAOYSA-N
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Description

5-Nitro-N-(2-phenylethyl)pyridin-2-amine is a chemical compound characterized by its nitro group and phenylethylamine structure. This compound is part of the broader class of nitroaromatics, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-N-(2-phenylethyl)pyridin-2-amine typically involves the nitration of pyridin-2-amine followed by the introduction of the phenylethyl group. The nitration reaction is usually carried out using nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-N-(2-phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of different amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use Lewis acids or strong acids as catalysts.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Halogenated pyridines, alkylated pyridines.

Scientific Research Applications

Chemistry: In chemistry, 5-nitro-N-(2-phenylethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound have been investigated for their pharmacological properties. They may exhibit anti-inflammatory, analgesic, or anticancer activities, making them candidates for therapeutic applications.

Industry: In the materials industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-nitro-N-(2-phenylethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • 2-Chloro-5-nitro-N-(2-phenylethyl)benzamide

  • Benzenamine, 2-nitro-N-phenyl-

Uniqueness: 5-Nitro-N-(2-phenylethyl)pyridin-2-amine is unique in its combination of the nitro group and the phenylethylamine structure, which provides distinct chemical and biological properties compared to similar compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it an important compound for further study and development.

Properties

IUPAC Name

5-nitro-N-(2-phenylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-16(18)12-6-7-13(15-10-12)14-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXPVPWKPFWHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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